molecular formula C19H20ClN3S B2721921 1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-79-1

1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea

Cat. No. B2721921
CAS RN: 847389-79-1
M. Wt: 357.9
InChI Key: HQZZHLZLOAACTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DITC, which is an abbreviation for 1-(2-chlorophenyl)-3-(2,5-dimethyl-3-indolyl)-2-thiourea. DITC is a thiourea derivative that has been synthesized through various methods.

Scientific Research Applications

Chiral Catalyst

Chiral catalysts play a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds. (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine can serve as a chiral ligand in transition metal-catalyzed reactions. Its stereochemistry influences the selectivity of reactions, making it valuable for creating complex molecules with high enantiomeric purity .

Organocatalysis

Organocatalysis involves using small organic molecules as catalysts. (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine falls into this category. It participates in various asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. Researchers explore its utility in designing efficient and sustainable synthetic routes .

Disinfection By-Products (DBPs) Research

While not directly related to the compound’s structure, understanding DBPs is essential for water treatment. Chlorine dioxide (ClO2) is an alternative disinfectant, but its production can lead to chlorinated DBPs. Investigating the formation and mitigation of these by-products involves examining reaction pathways and side products, which may include intermediates like (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine .

Medicinal Chemistry

Researchers explore the potential pharmacological activities of (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine derivatives. These investigations focus on its interactions with biological targets, such as receptors or enzymes. The compound’s unique structure may lead to novel drug candidates for various diseases .

Coordination Chemistry

As a diamine ligand, (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine can coordinate with transition metals. Researchers study its coordination behavior, stability constants, and reactivity. Such complexes find applications in catalysis, materials science, and supramolecular chemistry .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. (1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine may participate in host-guest systems, self-assembly, or crystal engineering. Understanding its binding properties and crystal structures contributes to this field .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3S/c1-12-7-8-17-15(11-12)14(13(2)22-17)9-10-21-19(24)23-18-6-4-3-5-16(18)20/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZZHLZLOAACTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea

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